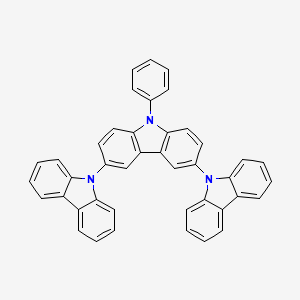
N-phenyl-3,6-di(N-carbazolyl)carbazole
Übersicht
Beschreibung
“N-phenyl-3,6-di(N-carbazolyl)carbazole” is a compound that has been used in the field of optoelectronics . It is a nitrogen-containing aromatic heterocyclic conducting polymer . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
The synthesis of “N-phenyl-3,6-di(N-carbazolyl)carbazole” involves a four-step reaction sequence starting from carbazole . The process involves electropolymerization, which is the formation of polymer films on the electrode surface in an electrolyte solution via oxidative coupling reactions .Molecular Structure Analysis
The molecular structure of “N-phenyl-3,6-di(N-carbazolyl)carbazole” is complex. It is a tri-carbazole (3Cz) structure . The molecule is twisted (not planar), so the N-phenyl and carbazole orbitals are not sufficiently conjugated .Chemical Reactions Analysis
The chemical reactions involving “N-phenyl-3,6-di(N-carbazolyl)carbazole” are primarily oxidative in nature . The compound exhibits reversible electrochemical oxidation processes .Physical And Chemical Properties Analysis
“N-phenyl-3,6-di(N-carbazolyl)carbazole” exhibits excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It also has significant electrochromic behavior .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “N-phenyl-3,6-di(N-carbazolyl)carbazole”, focusing on unique applications:
Electrochromic Devices
This compound is used in the synthesis of electrochromic polycarbazole films, which are robust and can be electropolymerized on electrode surfaces. These films have potential applications in smart windows, displays, and mirrors due to their ability to change color when an electric charge is applied .
Optoelectronic Materials
Carbazole-based derivatives like this compound are known for their carrier-transport properties and high triplet energy levels, making them effective host materials for phosphorescent metal complexes. This is crucial for developing photoconductive, electroluminescent, electrochromic, and photorefractive materials .
Electroluminescent Devices
The compound’s structure allows it to be used in electroluminescent devices. When grafted with iridium complexes, it can exhibit efficient charge transfer, which is essential for light-emitting diodes (LEDs) and other display technologies .
Photovoltaics
Due to its conjugated structure and electronic properties, this compound can be utilized in photovoltaic applications. It can contribute to the development of solar cells by enhancing light absorption and charge transport .
Field-Effect Transistors
The electronic properties of carbazole derivatives make them suitable for use in field-effect transistors (FETs). These devices are fundamental components in digital circuits and could benefit from the compound’s stability and charge transport capabilities .
Supercapacitors
In energy storage applications, such as supercapacitors, this compound can play a role due to its electrochemical stability and conductivity. It could help improve the performance and efficiency of these devices .
Biosensors
The reactivity of carbazole derivatives makes them candidates for biosensor applications. They can be used to detect biological molecules or changes in biological systems due to their sensitive electronic properties .
Corrosion Inhibition
Carbazole derivatives have been studied for their potential as corrosion inhibitors. Their ability to form protective layers on metal surfaces could be beneficial in preventing corrosion in various industrial applications .
Wirkmechanismus
Target of Action
N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .
Mode of Action
The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .
Biochemical Pathways
The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .
Action Environment
The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .
Zukünftige Richtungen
The future directions for “N-phenyl-3,6-di(N-carbazolyl)carbazole” are likely to involve further exploration of its optoelectronic applications . Its unique properties make it a potential candidate for use in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Eigenschaften
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


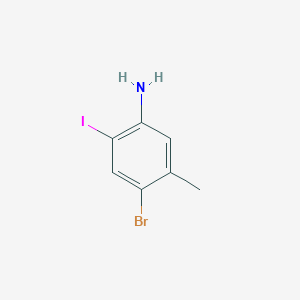
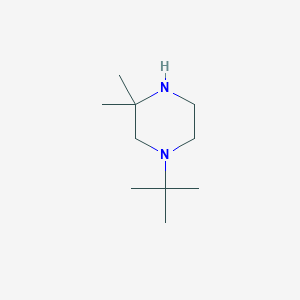
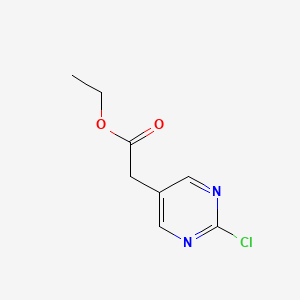
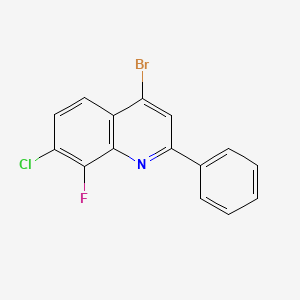
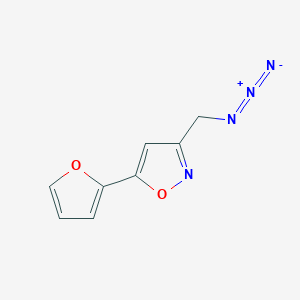
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
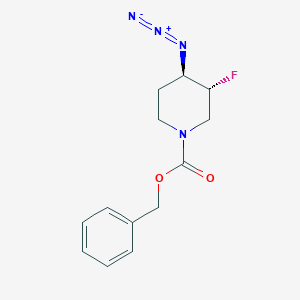
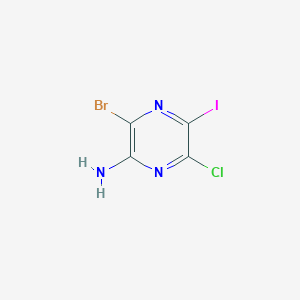
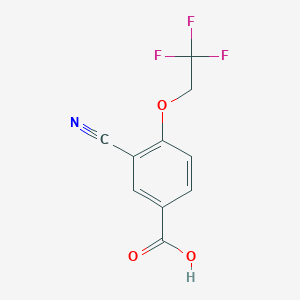
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
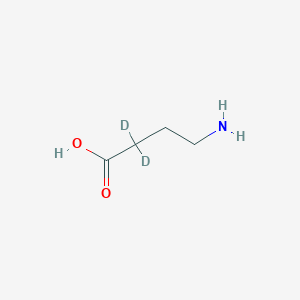
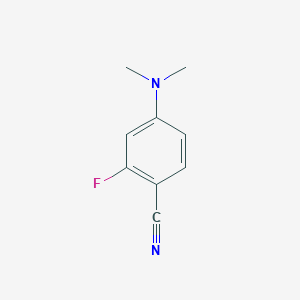
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)